

# Head-to-head comparison of HMBD-001 and seribantumab

Author: BenchChem Technical Support Team. Date: December 2025



A Head-to-Head Comparison of **HMBD-001** and Seribantumab for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapies, the human epidermal growth factor receptor 3 (HER3, or ErbB3) has emerged as a critical, albeit challenging, target. Overexpressed in a variety of solid tumors and implicated in resistance to other targeted therapies, HER3 signaling is a key driver of tumor proliferation and survival. This guide provides a detailed, data-supported comparison of two leading anti-HER3 monoclonal antibodies: **HMBD-001** and seribantumab (formerly MM-121).

#### **Overview and Mechanism of Action**

Both **HMBD-001** and seribantumab are designed to inhibit HER3, but they employ distinct mechanisms of action that differentiate their therapeutic potential.

**HMBD-001**, developed by Hummingbird Bioscience, is a novel anti-HER3 antibody that binds to a unique, difficult-to-access epitope on the HER3 dimerization interface. This direct binding physically blocks HER3's ability to form heterodimers with its signaling partners, primarily HER2 and EGFR. A key feature of **HMBD-001** is its ability to inhibit HER3 activation regardless of the presence of its ligand, neuregulin-1 (NRG1), or the overexpression of HER2/EGFR. This makes it effective against both ligand-dependent and ligand-independent activation pathways.

Seribantumab is a fully human IgG2 monoclonal antibody that functions by blocking the binding of the ligand NRG1 (also known as heregulin) to the HER3 receptor. By competing with NRG1,



seribantumab prevents the conformational change required for HER3 to activate and dimerize with its partners, thereby inhibiting downstream signaling. Its mechanism is primarily focused on disrupting ligand-dependent HER3 activation, which is the critical driver in cancers with NRG1 gene fusions.

The fundamental difference in their mechanisms is a crucial point of comparison. **HMBD-001** is designed for comprehensive blockade of dimerization, while seribantumab is a targeted inhibitor of ligand-induced activation.

Below is a diagram illustrating the distinct mechanisms of action.



Click to download full resolution via product page

**Caption:** Mechanisms of Action for **HMBD-001** and Seribantumab.

### **Preclinical Performance**

Both antibodies have demonstrated significant anti-tumor activity in preclinical models, particularly those driven by NRG1 fusions.

#### **In Vitro Efficacy**

Seribantumab has shown potent, dose-dependent inhibition of cell lines harboring NRG1 rearrangements. **HMBD-001** (also known as 10D1F) has demonstrated superior inhibition of tumor growth in vitro compared to other classes of anti-HER3 antibodies across a broad panel of models, including those with ligand-independent activation.



| Parameter                   | Seribantumab                  | HMBD-001 (10D1F)                                                                                                | Reference |
|-----------------------------|-------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Cell Line (NRG1<br>Fusion)  | MDA-MB-175-VII<br>(DOC4-NRG1) | Data in NRG1 fusion models reported as superior to competitors, specific IC50 not detailed in provided sources. |           |
| IC50                        | 0.02 μmol/L                   | Not Available                                                                                                   | _         |
| **Cell Line (NRG1<br>Fusion |                               |                                                                                                                 |           |

 To cite this document: BenchChem. [Head-to-head comparison of HMBD-001 and seribantumab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208404#head-to-head-comparison-of-hmbd-001and-seribantumab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com